(Triphenylmethyl)thionyl Imide
CAS No.: 503596-47-2
Cat. No.: VC3234362
Molecular Formula: C19H15NOS
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 503596-47-2 |
|---|---|
| Molecular Formula | C19H15NOS |
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | [diphenyl-(sulfinylamino)methyl]benzene |
| Standard InChI | InChI=1S/C19H15NOS/c21-22-20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
| Standard InChI Key | SGKWDUCXQUBHGX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=S=O |
Introduction
Chemical Properties and Structure
Molecular Structure
(Triphenylmethyl)thionyl Imide has the molecular formula C19H15NOS and a molecular weight of 305.40 g/mol . The structure comprises:
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19 carbon atoms
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15 hydrogen atoms
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1 nitrogen atom
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1 oxygen atom
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1 sulfur atom
The compound features a triphenylmethyl (trityl) group connected to a thionyl imide moiety. The triphenylmethyl portion consists of three phenyl rings attached to a central carbon atom, creating a bulky, three-dimensional structure that provides steric protection to the reactive thionyl imide functionality.
Synthesis Methods
Several methods have been developed for synthesizing (Triphenylmethyl)thionyl Imide, highlighting the versatility and efficiency of producing this compound within organic chemistry. These synthetic approaches typically involve specialized reagents and controlled reaction conditions.
Applications in Organic Chemistry
Sulfonimidoylation Reactions
Comparison with Related Compounds
(Triphenylmethyl)thionyl Imide shares structural and functional similarities with several related compounds. The table below highlights these relationships and distinguishes the unique features of (Triphenylmethyl)thionyl Imide:
| Compound Name | Molecular Formula | Key Features | Primary Applications |
|---|---|---|---|
| (Triphenylmethyl)thionyl Imide | C19H15NOS | Acts as a sulfinylamine reagent; contains triphenylmethyl group | Synthesis of sulfonamides and sulfonimidamides |
| Sulfinamide | R-SO2-NR'R'' | Contains a sulfinamide functional group | Pharmaceutical intermediates |
| Sulfonamide | R-SO2-NH2 | Contains an amine instead of imide; commonly used as antibiotics | Medicinal chemistry, especially as antibacterial agents |
| Thionamide | R-S-NH2 | Contains sulfur directly bonded to nitrogen | Medicinal chemistry and coordination compounds |
This comparison highlights the uniqueness of (Triphenylmethyl)thionyl Imide, particularly in its structural configuration that enables it to act effectively as a reagent for specific chemical transformations.
Current Research and Future Directions
Recent Developments
Current research involving (Triphenylmethyl)thionyl Imide appears to focus primarily on expanding its utility in organic synthesis, particularly for creating complex molecules with potential pharmaceutical applications. The compound's ability to facilitate multicomponent reactions makes it relevant to modern synthetic strategies that emphasize efficiency and atom economy.
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